An In-depth Technical Guide to the Molecular Structure, Synthesis, and Characterization of (4-Hydroxy-3-methoxyphenyl)(p-tolyl)methanone
An In-depth Technical Guide to the Molecular Structure, Synthesis, and Characterization of (4-Hydroxy-3-methoxyphenyl)(p-tolyl)methanone
This guide provides a comprehensive technical overview of the diaryl ketone, (4-Hydroxy-3-methoxyphenyl)(p-tolyl)methanone. It is intended for researchers, medicinal chemists, and drug development professionals, offering in-depth insights into its molecular architecture, viable synthetic routes, and detailed spectroscopic characterization.
Introduction and Significance
(4-Hydroxy-3-methoxyphenyl)(p-tolyl)methanone, a substituted benzophenone, represents a core structural motif found in numerous biologically active compounds. Its architecture, featuring a guaiacol moiety linked to a tolyl group via a ketone bridge, makes it a valuable intermediate in medicinal chemistry. The functional groups present—a phenolic hydroxyl, a methoxy ether, and a diaryl ketone—offer multiple points for synthetic modification, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. This document serves to elucidate the foundational chemical principles of this molecule, providing a robust framework for its application in advanced scientific research.
Molecular Structure and Physicochemical Properties
The molecule consists of two aromatic rings connected by a carbonyl group. The first ring is a guaiacol system (a benzene ring substituted with a hydroxyl group at position 4 and a methoxy group at position 3). The second is a p-tolyl ring (a benzene ring with a methyl group at position 4). The ketone's carbonyl group conjugates with both aromatic rings, influencing the molecule's electronic properties, planarity, and reactivity. The phenolic hydroxyl group is a key feature, capable of acting as a hydrogen bond donor and providing a site for further functionalization.
Below is a diagram illustrating the 2D structure of the molecule.
Caption: 2D Molecular Structure of (4-Hydroxy-3-methoxyphenyl)(p-tolyl)methanone.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 134612-39-8 | [1] |
| Molecular Formula | C₁₅H₁₄O₃ | [1] |
| Molar Mass | 242.27 g/mol | [1] |
| Appearance | Light Brown Solid | [1] |
| Melting Point | 103–105 °C | [1] |
| Boiling Point | 432.07 °C at 760 mmHg | [1] |
| Solubility | Soluble in Dichloromethane, Ethanol, Acetone | [1] |
Synthesis Pathway: The Fries Rearrangement
Direct Friedel-Crafts acylation of guaiacol with p-toluoyl chloride is complicated by the presence of the acidic phenolic proton, which consumes the Lewis acid catalyst. A more robust and widely applicable method is the two-step sequence involving esterification followed by a Fries rearrangement.[2][3] This classic reaction converts a phenolic ester into a hydroxy aryl ketone and offers good control over regioselectivity.[2][4]
The general workflow for this synthetic approach is outlined below.
Caption: Workflow for Synthesis via Fries Rearrangement.
Detailed Experimental Protocol
Step 1: Synthesis of Guaiacol p-toluate (Phenolic Ester)
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To a stirred solution of guaiacol (1.0 eq.) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere at 0 °C, add pyridine (1.2 eq.).
-
Slowly add a solution of p-toluoyl chloride (1.1 eq.) in anhydrous DCM dropwise over 20 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours until TLC analysis indicates the consumption of guaiacol.
-
Quench the reaction with 1M HCl (aq.). Separate the organic layer, wash with saturated NaHCO₃ (aq.) and brine, then dry over anhydrous MgSO₄.
-
Remove the solvent under reduced pressure to yield the crude guaiacol p-toluate, which can be used in the next step without further purification.
Step 2: Fries Rearrangement to (4-Hydroxy-3-methoxyphenyl)(p-tolyl)methanone
-
To a flask charged with anhydrous aluminum chloride (AlCl₃, 1.5 eq.), add the crude guaiacol p-toluate (1.0 eq.).
-
Heat the mixture to 130-150 °C with stirring for 2-3 hours. Higher temperatures favor the formation of the ortho-isomer, while lower temperatures favor the desired para-isomer.[2]
-
Cool the reaction mixture to room temperature and then carefully quench by pouring it onto a mixture of crushed ice and concentrated HCl. This step hydrolyzes the aluminum complex.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous MgSO₄.
-
Concentrate the solution under reduced pressure. Purify the resulting crude solid by column chromatography (silica gel, hexane:ethyl acetate gradient) or recrystallization to afford the pure product.
The mechanism involves the formation of an acylium ion, which then acts as an electrophile in an electrophilic aromatic substitution reaction on the guaiacol ring.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be highly informative, with distinct signals for each proton environment.
Table 2: Predicted ¹H NMR Chemical Shifts (in CDCl₃)
| Proton Assignment | Predicted Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| p-Tolyl -CH₃ | ~ 2.42 | Singlet (s) | 3H | Standard benzylic methyl proton signal. |
| Methoxy -OCH₃ | ~ 3.90 | Singlet (s) | 3H | Methoxy group on an aromatic ring. |
| Phenolic -OH | ~ 6.0 | Broad Singlet (br s) | 1H | Exchangeable proton; shift is concentration-dependent. |
| Guaiacol H-5 | ~ 6.95 | Doublet (d) | 1H | ortho to -OH, meta to -C=O. |
| Guaiacol H-2 | ~ 7.30 | Doublet (d) | 1H | ortho to -OCH₃ and -C=O. |
| Guaiacol H-6 | ~ 7.40 | Doublet of Doublets (dd) | 1H | ortho to -C=O, meta to -OH and -OCH₃. |
| p-Tolyl H-3', H-5' | ~ 7.30 | Doublet (d) | 2H | Protons ortho to the methyl group. |
| p-Tolyl H-2', H-6' | ~ 7.75 | Doublet (d) | 2H | Protons ortho to the carbonyl group, deshielded. |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will confirm the carbon skeleton and the presence of the carbonyl group.
Table 3: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)
| Carbon Assignment | Predicted Shift (δ, ppm) | Rationale |
| p-Tolyl -C H₃ | ~ 21.7 | Typical benzylic methyl carbon. |
| Methoxy -OC H₃ | ~ 55.9 | Typical methoxy carbon on an aromatic ring. |
| Aromatic C-H | 110 - 135 | Region for protonated aromatic carbons. |
| Aromatic Quaternary C | 125 - 150 | Region for non-protonated aromatic carbons. |
| C-OH (Guaiacol C-4) | ~ 150 | Aromatic carbon attached to hydroxyl, shielded. |
| C-OCH₃ (Guaiacol C-3) | ~ 147 | Aromatic carbon attached to methoxy. |
| Carbonyl C =O | ~ 195.5 | Deshielded ketone carbon, typical for diaryl ketones.[5] |
Infrared (IR) Spectroscopy
The IR spectrum is key for identifying the primary functional groups.
Table 4: Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |
| O-H Stretch (Phenolic) | 3200 - 3500 | Broad, Strong | Intramolecular and intermolecular hydrogen bonding. |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | sp² C-H stretching. |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium | sp³ C-H stretching from methyl and methoxy groups. |
| C=O Stretch (Ketone) | 1640 - 1660 | Strong, Sharp | Conjugation with two aryl rings lowers the frequency from a typical ketone (~1715 cm⁻¹).[7] |
| C=C Stretch (Aromatic) | 1580 - 1600 | Medium-Strong | Aromatic ring skeletal vibrations. |
| C-O Stretch (Ether/Phenol) | 1200 - 1280 | Strong | Asymmetric C-O-C stretching. |
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) would likely show a prominent molecular ion peak and characteristic fragmentation patterns for diaryl ketones.
-
Molecular Ion (M⁺˙) : Expected at m/z = 242.
-
Primary Fragmentation : The most common cleavage for diaryl ketones is the alpha-cleavage on either side of the carbonyl group.[8] This would lead to the formation of two primary acylium ions:
-
p-Toluoyl cation : [CH₃-C₆H₄-CO]⁺ at m/z = 119.
-
4-Hydroxy-3-methoxybenzoyl cation : [HO-(CH₃O)-C₆H₃-CO]⁺ at m/z = 151.
-
Further fragmentation of these ions (e.g., loss of CO, m/z = 28) would also be expected.
-
Potential Applications and Research Directions
The structural framework of (4-Hydroxy-3-methoxyphenyl)(p-tolyl)methanone is a promising starting point for various research applications:
-
Pharmaceutical Intermediates : As noted, it serves as a building block for more complex drug molecules.[9] The phenolic hydroxyl and ketone functionalities are ideal handles for diversification through reactions like etherification, esterification, and reductive amination.
-
Antioxidant Research : The guaiacol moiety is structurally related to known antioxidants like vanillin and ferulic acid. Derivatives could be synthesized and screened for radical scavenging activity.
-
Photochemistry : Benzophenone derivatives are widely used as photoinitiators. The specific substitution pattern of this molecule could be explored for tuning photophysical properties.
Future research should focus on the synthesis of a library of derivatives based on this scaffold to explore its potential in oncology, neuropharmacology, and anti-inflammatory drug discovery.
Conclusion
(4-Hydroxy-3-methoxyphenyl)(p-tolyl)methanone is a chemically significant molecule with a well-defined structure and predictable spectroscopic features. While direct synthesis via Friedel-Crafts acylation presents challenges, the Fries rearrangement of the corresponding phenolic ester offers a reliable and controllable synthetic route. Its versatile structure makes it an attractive building block for the development of novel compounds in medicinal chemistry and materials science. This guide provides the foundational knowledge necessary for researchers to synthesize, characterize, and utilize this compound in their scientific endeavors.
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